2-Methoxyadamantane-2-carbonitrile
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Overview
Description
2-Methoxyadamantane-2-carbonitrile is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. The incorporation of adamantane fragments in compounds often enhances their lipophilicity and stability, making them valuable in drug development .
Preparation Methods
The synthesis of 2-Methoxyadamantane-2-carbonitrile typically involves the reaction of adamantyl halides with dimethyl carbonate in the presence of zeolite catalysts such as NiHY or FeHY . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.
Chemical Reactions Analysis
2-Methoxyadamantane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming imines or other condensation products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxyadamantane-2-carbonitrile is primarily related to its structural properties. The adamantane core provides rigidity and stability, while the methoxy and nitrile groups offer sites for chemical modifications. These modifications can enhance the compound’s interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
2-Methoxyadamantane-2-carbonitrile can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic activity.
Properties
IUPAC Name |
2-methoxyadamantane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12(7-13)10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUAPVKOKXIALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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